Scutellarin

Content Navigation

Avoid confounding: crude breviscapine contains apigenin-7-O-glucuronide, distorting PK models and binding assays. Scutellarin (CAS 27740-01-8) ensures target specificity.

- Pure urease inhibitor benchmark with 4'-OH for definitive SAR vs. baicalin.

- Scalable precursor for acid-hydrolysis to scutellarein aglycone.

- Model compound for solubility-enhancing formulations (freeze-dried complexes, nanocarriers).

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

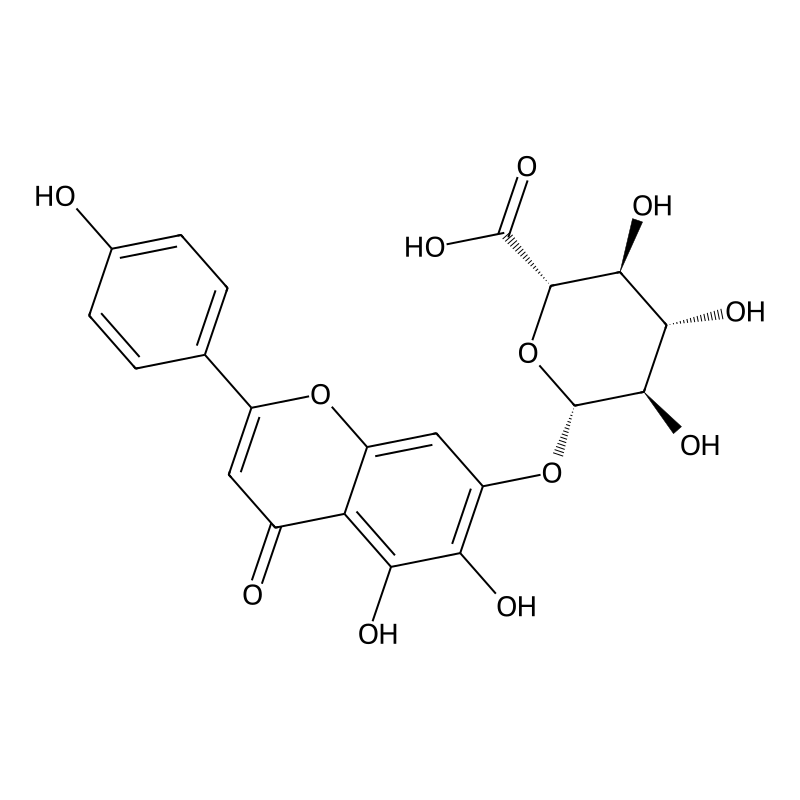

Scutellarin (CAS: 27740-01-8) is a flavone glucuronide (4',5,6-trihydroxyflavone-7-glucuronide) and the primary active constituent isolated from Erigeron breviscapus[1]. In laboratory and industrial settings, it is primarily procured as a highly purified analytical standard, a semi-synthetic precursor, or a pharmacological research agent. While it exhibits a broad range of neuroprotective and enzyme-inhibitory activities, its baseline physicochemical properties—specifically its low aqueous solubility of approximately 0.2 mg/mL—dictate its handling and application . Consequently, procurement decisions often revolve around its utility as a stable, abundant precursor for synthesizing its more bioavailable aglycone (scutellarein), its capacity for advanced solubility-enhancing formulations, or its distinct structure-activity profile compared to related flavones.

Research Fit

Substituting purified scutellarin with crude Erigeron breviscapus extracts (breviscapine) or closely related flavone glucuronides (such as baicalin) introduces critical flaws in experimental reproducibility and target specificity. Crude breviscapine, while cost-effective, contains variable amounts of secondary flavonoids like apigenin-7-O-glucuronide, which confound high-resolution pharmacokinetic modeling and target-binding assays [2]. Furthermore, substituting scutellarin with baicalin fails in structure-activity relationship (SAR) studies, as scutellarin possesses a critical 4'-hydroxyl group on its B-ring that baicalin lacks. This structural divergence significantly alters binding affinities to specific metalloenzymes and receptors, meaning in-class substitution will yield inaccurate efficacy data and alter the fundamental biochemical profile of the assay [1].

Substitution Risk

References

Purity-Linked Reproducibility

For precise in vitro and in vivo modeling, purified scutellarin (≥98%) eliminates the batch-to-batch variability inherent to breviscapine extracts. While breviscapine is standardized to contain high levels of scutellarin, it remains a multi-component mixture containing minor flavonoids such as apigenin-7-O-glucuronide[1]. Utilizing ≥98% pure scutellarin ensures that observed biological activities and metabolic pathways are exclusively attributable to the 4',5,6-trihydroxyflavone-7-glucuronide molecule, preventing off-target confounding effects.

| Evidence Dimension | Compositional purity and assay reproducibility |

| Target Compound Data | ≥98% pure scutellarin (single-molecule control) |

| Comparator Or Baseline | Breviscapine extract (multi-component mixture) |

| Quantified Difference | Elimination of secondary flavonoid impurities (e.g., apigenin-7-O-glucuronide) |

| Conditions | Analytical standardization and pharmacokinetic modeling |

Procuring the ≥98% purified compound is mandatory for isolating specific molecular mechanisms and avoiding the confounding variables present in crude botanical extracts.

Aglycone Precursor Suitability

Scutellarein (the aglycone) exhibits superior bioavailability compared to its glucuronide form, but it is extremely scarce in nature. Scutellarin, conversely, constitutes >85% of the flavonoid fraction in E. breviscapus, making it the only commercially viable starting material. Scutellarin can be efficiently converted to scutellarein via acid hydrolysis (e.g., using H2SO4 in 90% ethanol under N2 atmosphere) [1].

| Evidence Dimension | Natural abundance as a synthetic precursor |

| Target Compound Data | Highly abundant (>85% of breviscapine flavonoids) |

| Comparator Or Baseline | Scutellarein (scarce natural abundance) |

| Quantified Difference | Provides a scalable, high-yield precursor pathway to the aglycone |

| Conditions | Acid hydrolysis (H2SO4/ethanol) for semi-synthesis |

Buyers requiring the highly bioavailable aglycone for advanced in vivo studies must procure scutellarin as the scalable, cost-effective synthetic precursor.

Metalloenzyme Inhibition Specificity

In structure-activity studies targeting metalloenzymes such as H. pylori urease, scutellarin demonstrates significantly higher potency than the closely related flavone glucuronide baicalin. Scutellarin exhibits an IC50 of 0.47 ± 0.04 mM, whereas baicalin shows an IC50 of 0.82 ± 0.07 mM[1]. This nearly two-fold increase in inhibitory potency is attributed to scutellarin's 4'-hydroxyl group, which provides a distinct binding advantage to sulfhydryl groups (specifically Cys321) near the enzyme's active site.

| Evidence Dimension | Urease inhibition (IC50) |

| Target Compound Data | 0.47 ± 0.04 mM |

| Comparator Or Baseline | Baicalin (0.82 ± 0.07 mM) |

| Quantified Difference | 1.74-fold higher inhibitory potency |

| Conditions | In vitro H. pylori urease inhibition assay |

Demonstrates that scutellarin cannot be generically substituted with baicalin in enzyme assays, as its unique 4'-hydroxyl group drives superior target binding.

Formulation Compatibility and Solubility Enhancement

Scutellarin's baseline aqueous solubility is exceptionally low (approximately 0.16–0.2 mg/mL), which traditionally limits its direct application in aqueous assays. However, it exhibits excellent compatibility with advanced formulation techniques. When processed into a tetracomponent freeze-dried complex utilizing β-cyclodextrin, hydroxypropyl methylcellulose (HPMC), and triethanolamine, scutellarin achieves a maximal solubility of 23.65 mg/mL [1].

| Evidence Dimension | Aqueous solubility |

| Target Compound Data | 23.65 mg/mL (in tetracomponent β-CD complex) |

| Comparator Or Baseline | Unformulated scutellarin (~0.16 mg/mL) |

| Quantified Difference | 148-fold increase in aqueous solubility |

| Conditions | Freeze-dried complexation with β-CD, HPMC, and triethanolamine |

Proves that scutellarin's primary physical limitation (poor solubility) can be engineered out through established cyclodextrin complexation workflows.

Semi-Synthesis for Bioavailability Studies

Because scutellarein is difficult to source directly from natural extracts, purified scutellarin is the optimal procurement choice as a scalable starting material for acid-catalyzed hydrolysis to yield the active aglycone[1].

Metalloenzyme SAR Assays

Scutellarin is the preferred flavone glucuronide for evaluating the role of the 4'-hydroxyl group in enzyme binding, serving as a high-potency benchmark against related analogs like baicalin in urease or protease inhibition models [2].

Advanced Cyclodextrin Delivery Systems

Due to its low baseline solubility but high responsiveness to complexation, scutellarin serves as an ideal model compound for formulating tetracomponent freeze-dried complexes or functionalized nanocarriers in drug delivery research[3].

Application Fit Matrix

References

- [1] Gao, Z., et al. Synthesis and Bio-Activity Evaluation of Scutellarein as a Potent Agent for the Therapy of Ischemic Cerebrovascular Disease. Int J Mol Sci. 2011; 12(11): 7398–7409.

- [2] Yu, X., et al. Biological evaluation and molecular docking of baicalin and scutellarin as Helicobacter pylori urease inhibitors. Journal of Ethnopharmacology, 162, 69-78 (2015).

- [3] Cao, F., et al. The Physicochemical Characteristics of Freeze-Dried Scutellarin-Cyclodextrin Tetracomponent Complexes. Drug Development and Industrial Pharmacy, 31(8), 747–756 (2005).

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

2. Zhang, X., Ji, R.R., Sun, H., et al. Scutellarin ameliorates nonalcoholic fatty liver disease through the PPARγ/PGC-1α-Nrf2 pathway. Free Radic Res. 52(2), 198-211 (2018).

3. Baluchnejadmojarad, T., Zinali, H., and Roghani, M. Scutellarin alleviates lipopolysaccharide-induced cognitive deficits in the rat: Insights into underlying mechanisms. Int. Immunopharmacol. 54, 311-319 (2018).

Explore Compound Types